
4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In the first paper, a series of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process . The synthesis began with the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, culminating in the formation of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. Although the target compound is not an indole derivative, the methods used for the synthesis of the butanamide moiety could be relevant for the synthesis of "4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide".
Molecular Structure Analysis
The second paper provides crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives . While these compounds are not the same as the target compound, they do contain an imidazole ring, which is also present in "this compound". The inclination of the phenyl rings to the mean planes of the imidazole rings in the studied compounds provides a point of comparison for the potential molecular structure of the target compound.
Chemical Reactions Analysis
The synthesis of the compounds in the first paper involved nucleophilic substitution reactions, which are a common type of reaction in organic chemistry . The target compound likely undergoes similar reactions during its synthesis, particularly in the formation of the butanamide linkage. The reactivity of the imidazole and pyrimidinyl groups in the target compound would also be of interest, as these functionalities can participate in various chemical reactions.
Physical and Chemical Properties Analysis
Neither paper directly discusses the physical and chemical properties of "this compound". However, the properties of the synthesized compounds in the first paper, such as their inhibitory potential against the urease enzyme and their mild cytotoxicity, suggest that the target compound may also exhibit biological activity and a certain degree of cytotoxicity . The structural features of the compounds in the second paper, such as the angles between the rings, could influence the physical properties like solubility and melting point .
properties
IUPAC Name |
4-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-17(9-4-8-16-6-2-1-3-7-16)20-12-14-24-15-13-23-19(24)18-21-10-5-11-22-18/h1-3,5-7,10-11,13,15H,4,8-9,12,14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHJXNDLONAFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

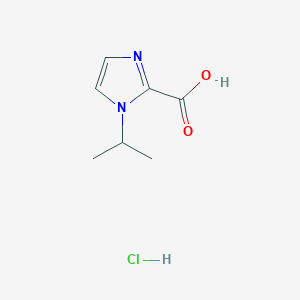


![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)
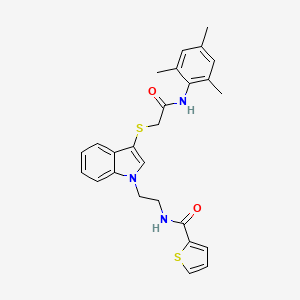
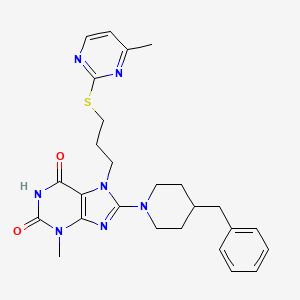
![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)
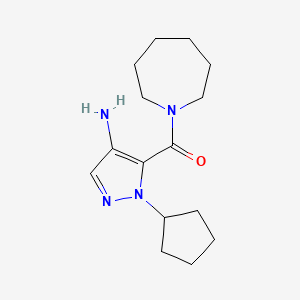

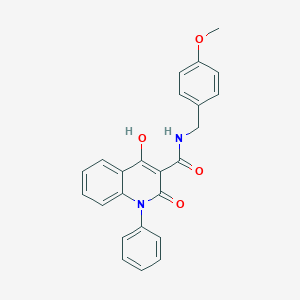

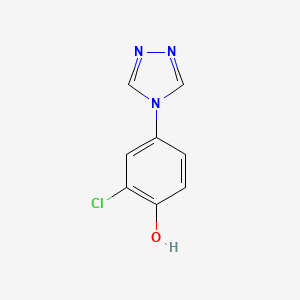
![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)